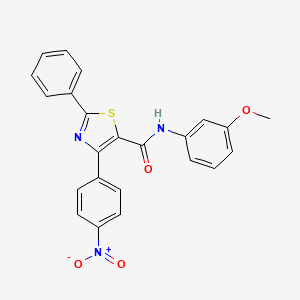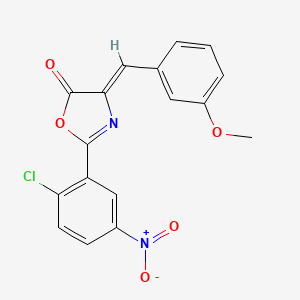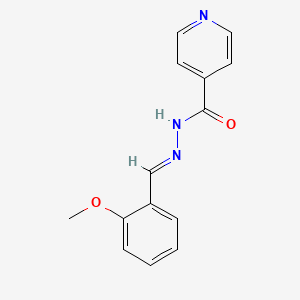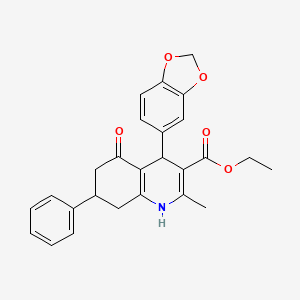
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of methoxy, nitrophenyl, and phenyl groups attached to the thiazole ring, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Substituents: The methoxy, nitrophenyl, and phenyl groups are introduced through various substitution reactions. For example, the methoxy group can be added via methylation using methyl iodide in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the thiazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
科学的研究の応用
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, its nitrophenyl group may interact with cellular proteins, leading to the inhibition of certain enzymatic activities. Additionally, the thiazole ring can interact with DNA, potentially affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
N-(3-methoxyphenyl)-4-phenyl-2-phenyl-1,3-thiazole-5-carboxamide: Lacks the nitrophenyl group.
N-(4-nitrophenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide: Contains an additional nitrophenyl group.
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-methyl-1,3-thiazole-5-carboxamide: Contains a methyl group instead of a phenyl group.
Uniqueness
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both methoxy and nitrophenyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C23H17N3O4S |
|---|---|
分子量 |
431.5 g/mol |
IUPAC名 |
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C23H17N3O4S/c1-30-19-9-5-8-17(14-19)24-22(27)21-20(15-10-12-18(13-11-15)26(28)29)25-23(31-21)16-6-3-2-4-7-16/h2-14H,1H3,(H,24,27) |
InChIキー |
SQCDEOYABBMCLH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11686341.png)


![7-(2-hydroxy-3-phenoxypropyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11686374.png)
![(2E)-N-(3-chloro-4-methylphenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686380.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide](/img/structure/B11686381.png)

![2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B11686392.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B11686394.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one](/img/structure/B11686395.png)
![6-methyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11686407.png)
![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686421.png)
![1-[3-(propan-2-yl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B11686429.png)
